molecular formula C15H25IN2O2 B6022117 4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol

Cat. No.: B6022117
M. Wt: 392.28 g/mol
InChI Key: MBLLBCYBGZULOK-UHFFFAOYSA-N
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Description

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol is a complex organic compound characterized by the presence of an iodine atom, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenol Intermediate: The initial step involves the iodination of a methoxy-substituted phenol to introduce the iodine atom at the desired position.

    Introduction of the Aminoethyl Group: The next step involves the alkylation of the iodinated phenol with a diethylaminoethyl group. This can be achieved using a suitable alkylating agent under basic conditions.

    Methylation of the Amino Group: The final step involves the methylation of the amino group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of phenolic compounds with biological systems.

    Industrial Applications: It may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol
  • 4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-chloro-6-methoxyphenol
  • 4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-bromo-6-methoxyphenol

Uniqueness

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the diethylaminoethyl group and the methoxy group further enhances its chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25IN2O2/c1-5-18(6-2)8-7-17(3)11-12-9-13(16)15(19)14(10-12)20-4/h9-10,19H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLLBCYBGZULOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=C(C(=C1)I)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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